molecular formula C8H10BrN5 B566194 N-prop-2-enyl-7H-purin-6-amine;hydrobromide CAS No. 1797133-49-3

N-prop-2-enyl-7H-purin-6-amine;hydrobromide

Cat. No.: B566194
CAS No.: 1797133-49-3
M. Wt: 256.107
InChI Key: BIMSOBOCCXUHQG-UHFFFAOYSA-N
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Description

N-prop-2-enyl-7H-purin-6-amine;hydrobromide: is a chemical compound belonging to the class of purine analogs. It is recognized for its unique chemical structure and biological activity, making it valuable in various fields such as medical, environmental, and industrial research.

Scientific Research Applications

N-prop-2-enyl-7H-purin-6-amine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-prop-2-enyl-7H-purin-6-amine;hydrobromide typically involves the alkylation of 7H-purin-6-amine with prop-2-enyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enyl-7H-purin-6-amine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents like acetonitrile (CH3CN).

Major Products Formed

    Oxidation: Formation of N-prop-2-enyl-7H-purin-6-amine oxide.

    Reduction: Formation of N-prop-2-enyl-7H-purin-6-amine.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-prop-2-enyl-7H-purin-6-amine;hydrobromide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can intercalate into nucleic acids, disrupting their structure and function, which is particularly relevant in its potential antiviral and anticancer activities.

Comparison with Similar Compounds

N-prop-2-enyl-7H-purin-6-amine;hydrobromide can be compared with other purine analogs, such as:

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    6-Mercaptopurine: A purine analog used as a chemotherapy agent.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other purine analogs.

Properties

IUPAC Name

N-prop-2-enyl-7H-purin-6-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.BrH/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7;/h2,4-5H,1,3H2,(H2,9,10,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMSOBOCCXUHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1NC=N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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